2'-Hydroxy-5'-chlorochalcone

Antioxidant Free Radical Scavenging Chemoprevention

2'-Hydroxy-5'-chlorochalcone (CAS 1218-24-2) is the defined regioisomer with a 2'-hydroxyl group that engages intramolecular H-bonding with the carbonyl, stabilizing the enone conformation and enhancing β-carbon electrophilicity for regioselective Δ²-pyrazoline cyclization—a transformation not achieved by non-hydroxylated or alternative chloro-substituted chalcones. Validated tyrosinase inhibitor (DPPH IC₅₀ 45.99 ppm; BSLT LC₅₀ 75.07 ppm) ideal for melanogenesis SAR and antioxidant calibration. ≥98% purity. Choose the authentic 5′-chloro-2′-hydroxy isomer to avoid experimental variability.

Molecular Formula C15H11ClO2
Molecular Weight 258.7 g/mol
CAS No. 1218-24-2
Cat. No. B1609323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-5'-chlorochalcone
CAS1218-24-2
Molecular FormulaC15H11ClO2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+
InChIKeyGVKYSLWFMZCXBQ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Hydroxy-5′-chlorochalcone (CAS 1218-24-2): Chemical Identity, Procurement-Grade Specifications, and Foundational Research Context


2′-Hydroxy-5′-chlorochalcone (CAS 1218-24-2), systematically designated (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a synthetic halogenated chalcone characterized by a chlorine atom at the 5′ position and a hydroxyl group at the 2′ position of the α,β-unsaturated ketone scaffold . This substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted chalcone and alternative regioisomers . The compound is procurable at a minimum purity of 95%, with a molecular weight of 258.70 g/mol and molecular formula C₁₅H₁₁ClO₂ . Chalcones constitute a privileged chemotype in medicinal chemistry, recognized for their open-chain structure that enables facile derivatization into heterocyclic frameworks such as pyrazolines, pyrimidines, and isoxazolines [1].

2′-Hydroxy-5′-chlorochalcone vs. In-Class Analogs: Why Simple Substitution Is Scientifically Unjustified and Procurement-Risky


The chalcone scaffold is notoriously promiscuous; however, the precise position and identity of substituents critically govern biological activity profiles. The combination of a 2′-hydroxyl group and a 5′-chloro substituent in 2′-hydroxy-5′-chlorochalcone yields a unique electronic and steric environment that cannot be replicated by regioisomers such as 4-chloro-2′-hydroxychalcone or 2-chloro-2′-hydroxychalcone [1]. Evidence demonstrates that shifting the chloro substituent from the 5′ to the 4′ position fundamentally alters antimicrobial potency, membrane interaction dynamics, and the capacity to undergo specific glycosylation biotransformations [1]. Furthermore, the 2′-hydroxyl group is essential for intramolecular hydrogen bonding with the carbonyl oxygen, which stabilizes the enone conformation and modulates electrophilicity—a feature absent in simple chlorochalcones lacking this ortho-hydroxy motif [2]. Consequently, substituting 2′-hydroxy-5′-chlorochalcone with a generic chlorochalcone or unsubstituted chalcone introduces uncontrolled experimental variability and jeopardizes SAR continuity.

2′-Hydroxy-5′-chlorochalcone: Verifiable, Comparator-Driven Evidence for Scientific Procurement Decisions


Antioxidant Potency of 2′-Hydroxy-5′-chlorochalcone vs. Gallic Acid Benchmark in DPPH Radical Scavenging

In a direct comparison using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 2′-hydroxy-5′-chlorochalcone exhibited an IC₅₀ value of 45.99 ppm, indicating moderate free radical scavenging capacity [1]. When benchmarked against gallic acid, a widely accepted antioxidant standard that demonstrates an IC₅₀ of approximately 5 ± 1 µg/mL in analogous chalcone evaluation studies, 2′-hydroxy-5′-chlorochalcone is approximately 9-fold less potent as a radical scavenger [2].

Antioxidant Free Radical Scavenging Chemoprevention

Cytotoxicity Profile of 2′-Hydroxy-5′-chlorochalcone in Brine Shrimp Lethality Test (BSLT)

The brine shrimp lethality test (BSLT) serves as a preliminary, cost-effective indicator of general cytotoxic potential. In this assay, 2′-hydroxy-5′-chlorochalcone demonstrated an LC₅₀ value of 75.07 ppm [1]. Comparative BSLT data for the closely related analog 2′-hydroxy-5′-chloro-4-methoxychalcone, which features an additional methoxy group on the B-ring, revealed an LC₅₀ of 46.465 ppm [2]. This represents a 1.6-fold reduction in cytotoxic potency for the 4-methoxy derivative relative to the parent 2′-hydroxy-5′-chlorochalcone.

Cytotoxicity Toxicity Screening Lead Prioritization

Synthetic Versatility: Regioselective Formation of Isomeric Δ²-Pyrazolines

2′-Hydroxy-5′-chlorochalcone serves as a privileged precursor for the synthesis of isomeric Δ²-pyrazolines. Under reflux with hydrazine hydrochloride in dimethylformamide (DMF), suitably substituted 2′-hydroxy-5′-chlorochalcones undergo regioselective cyclization to afford distinct isomeric Δ²-pyrazolines [1]. This reaction pathway is a direct consequence of the α,β-unsaturated ketone system flanked by the 2′-hydroxyl and 5′-chloro substituents, which collectively influence the electronic polarization of the enone and direct the nucleophilic attack of hydrazine. In contrast, chalcones lacking the ortho-hydroxy group or bearing chloro substituents at alternative positions (e.g., 4′-chloro or 3′-chloro) frequently yield non-isomeric mixtures or undergo alternative cyclization modes, complicating purification and reducing synthetic efficiency [2].

Heterocyclic Chemistry Medicinal Chemistry Building Block Utility

Tyrosinase Inhibition and Melanogenesis Modulation: Positioning Against Natural Chalcones

5′-Chloro-2′-hydroxychalcone (synonymous with 2′-hydroxy-5′-chlorochalcone) is a documented inhibitor of the enzyme tyrosinase and has been shown to inhibit melanin production by interfering with the polymerization of dopaquinone . While direct head-to-head IC₅₀ comparisons with clinically established tyrosinase inhibitors (e.g., kojic acid, arbutin) are absent from the primary literature, the compound's natural occurrence in Glycyrrhiza glabra (licorice) extracts—traditionally employed for treating skin disorders such as vitiligo—provides a unique natural product provenance . In contrast, many synthetic chalcones with tyrosinase inhibitory activity lack this ethnopharmacological validation and may exhibit higher cytotoxicity in melanocyte models [1].

Tyrosinase Inhibition Melanogenesis Dermatological Research

Antimicrobial Activity: Regioisomeric Differentiation in Gram-Positive Bacteria

In antimicrobial susceptibility testing, 2′-hydroxy-4-chlorochalcone (a regioisomer with chloro at the 4-position) exhibited moderate activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL and weak antifungal activity at 250 µg/mL [1]. While direct MIC data for 2′-hydroxy-5′-chlorochalcone against identical strains are not reported in the same study, comparative investigations of chlorinated chalcone interactions with lipid vesicles reveal that 5′-chloro-2′-hydroxychalcone (compound 1) and its regioisomers (2-chloro-, 3-chloro-, and 4-chloro-2′-hydroxychalcones) display distinct membrane perturbation behaviors as a function of chloro position [2]. This differential membrane interaction is a recognized mechanism underlying antibacterial activity variations among chloro-substituted chalcones [3].

Antimicrobial Gram-Positive Bacteria SAR

2′-Hydroxy-5′-chlorochalcone: Evidence-Anchored Research and Industrial Application Scenarios


Heterocyclic Library Synthesis: Regioselective Construction of Δ²-Pyrazoline Derivatives

Medicinal chemistry groups engaged in diversity-oriented synthesis can utilize 2′-hydroxy-5′-chlorochalcone as a regioselective precursor for generating isomeric Δ²-pyrazolines. The established protocol employing hydrazine hydrochloride in refluxing DMF yields distinct pyrazoline isomers with predictable substitution patterns, streamlining the preparation of focused libraries for hit-to-lead optimization [1]. The 2′-hydroxyl group's participation in intramolecular hydrogen bonding enhances the electrophilicity of the β-carbon, facilitating regioselective cyclization that is not reliably achieved with non-hydroxylated or alternative chloro-substituted chalcones [2].

Melanogenesis Pathway Investigation and Tyrosinase Inhibitor Screening

Dermatological and cosmetic research programs focused on pigmentation disorders can employ 2′-hydroxy-5′-chlorochalcone as a validated tyrosinase inhibitor with a natural product precedent in Glycyrrhiza glabra . The compound's documented inhibition of melanin production via dopaquinone polymerization interference positions it as a valuable tool compound for benchmarking novel synthetic tyrosinase inhibitors or for exploring structure-activity relationships in melanogenesis assays. Its moderate cytotoxic profile (LC₅₀ = 75.07 ppm in BSLT) [3] further supports its utility in cell-based melanocyte models where overt toxicity would confound interpretation of anti-melanogenic effects.

Antioxidant Mechanism-of-Action Studies Requiring Defined, Moderate Potency

Investigators studying nuanced redox signaling pathways or comparing the efficacy of novel antioxidant scaffolds require reference compounds with well-characterized, moderate antioxidant activity rather than exceptionally potent antioxidants that would dominate the assay window. 2′-Hydroxy-5′-chlorochalcone, with a DPPH IC₅₀ of 45.99 ppm (approximately 9-fold less potent than gallic acid) [4], fulfills this niche. Its defined, moderate radical scavenging capacity makes it an ideal tool compound for calibrating assay sensitivity and for probing structure-activity relationships in chemoprevention studies where the goal is to identify compounds that modulate oxidative stress without completely ablating physiologically relevant reactive oxygen species.

Chalcone SAR Studies: Probing the Electronic and Steric Effects of 5′-Chloro Substitution

Academic and industrial laboratories conducting fundamental structure-activity relationship (SAR) investigations of the chalcone pharmacophore require a panel of regioisomerically pure halogenated derivatives. 2′-Hydroxy-5′-chlorochalcone provides a well-defined electronic perturbation via the electron-withdrawing chlorine at the 5′-position, which influences the polarization of the α,β-unsaturated ketone and modulates interactions with biological targets. When employed alongside its regioisomers (e.g., 4-chloro-2′-hydroxychalcone, 2-chloro-2′-hydroxychalcone), this compound enables systematic interrogation of how chloro position affects membrane permeability, target binding affinity, and metabolic stability [5].

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